molecular formula C10H13NO5 B13609861 (S)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol

(S)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol

Cat. No.: B13609861
M. Wt: 227.21 g/mol
InChI Key: KMRZADDYRLREOY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a nitro group, two methoxy groups, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol typically involves the nitration of a dimethoxybenzene derivative followed by a reduction process. The reaction conditions often include the use of nitric acid and sulfuric acid for the nitration step, and a reducing agent such as sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

    Reduction: Formation of (1S)-1-(4,5-dimethoxy-2-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4,5-dimethoxy-2-aminophenyl)ethan-1-ol
  • (1S)-1-(4,5-dimethoxy-2-hydroxyphenyl)ethan-1-ol
  • (1S)-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol

Uniqueness

(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol

InChI

InChI=1S/C10H13NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-6,12H,1-3H3/t6-/m0/s1

InChI Key

KMRZADDYRLREOY-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.